Volemolide

Description

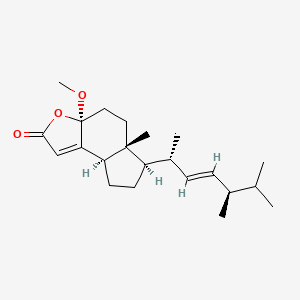

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34O3 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(3aS,5aR,6R,8aR)-6-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3a-methoxy-5a-methyl-4,5,6,7,8,8a-hexahydrocyclopenta[e][1]benzofuran-2-one |

InChI |

InChI=1S/C22H34O3/c1-14(2)15(3)7-8-16(4)17-9-10-18-19-13-20(23)25-22(19,24-6)12-11-21(17,18)5/h7-8,13-18H,9-12H2,1-6H3/b8-7+/t15-,16+,17+,18-,21+,22-/m0/s1 |

InChI Key |

FCFUSYHGZLEMJM-IIVOHCRVSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CC(=O)O3)OC)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)O3)OC)C |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Isolation of Volemolide

Fungal Sources and Phylogenetic Context

Volemolide, a notable norsterol, has been identified and isolated from several distinct fungal genera. Its occurrence appears sporadic, highlighting the unique biosynthetic pathways that have evolved within these specific organisms. The following subsections detail the isolation of this compound from documented fungal sources.

Isolation from Lactarius volemus

This compound was first identified as a novel sterol from the fungus Lactarius volemus, a species belonging to the family Russulaceae within the order Russulales. tandfonline.com This edible mushroom is known for producing a variety of secondary metabolites. nih.govfao.org Taxonomically, what was once considered a single species is now understood to be a complex of multiple distinct species in Europe. researchgate.net

Research led to the isolation of this compound, a heptanorergostane-skeleton sterol, from the neutral fraction of Lactarius volemus. tandfonline.com Its structure was elucidated through spectroscopic methods and chemical transformation of ergocalciferol (B368823). tandfonline.com In the same study, two other known sterols were also isolated from the fungus. tandfonline.com Other research on L. volemus has successfully isolated different classes of compounds, including novel ceramides (B1148491) known as lactariamides A and B, and cerebroside D. nih.gov

Table 1: Compounds Isolated from Lactarius volemus

| Compound Name | Class | Reference |

|---|---|---|

| This compound | Norsterol | tandfonline.com |

| Lactariamide A | Ceramide | nih.gov |

| Lactariamide B | Ceramide | nih.gov |

Isolation from Penicillium herquei

The genus Penicillium is a member of the family Aspergillaceae and is recognized for its prolific production of a wide array of secondary metabolites. While extensive research has been conducted on the chemical constituents of various Penicillium species, a review of the scientific literature did not yield specific instances of this compound isolation from Penicillium herquei.

Studies on P. herquei have resulted in the isolation of other classes of compounds. For example, research has identified a new alkaloid named herquline from the culture broth of Penicillium herquei Fg-372. nih.gov Further investigations have led to the isolation of six different polyketides: citreorosein, emodin, janthinone, citrinin (B600267), citrinin H1, and dicitrinol. nih.gov This demonstrates the fungus's capacity for producing diverse bioactive molecules, even though this compound has not been reported among them.

Isolation from Agaricus blazei Murrill

Agaricus blazei Murrill, an edible and medicinal mushroom from the family Agaricaceae, has been a subject of interest for its potential health benefits. zu.edu.pkmdpi.com Chemical investigations into its constituents have confirmed the presence of this compound.

A study focused on the antifungal properties of compounds from A. blazei successfully isolated six substances from its fruit bodies. nih.govnih.gov Among these was this compound, which was identified as (17R)-17-methylincisterol. nih.govnih.govresearchgate.net The other co-isolated compounds were linoleic acid, 1,1′-oxybis(2,4-di-tert-butylbenzene), glycerol (B35011) monolinoleate, (24s)-ergosta-7-en-3-ol, and dibutyl phthalate. nih.govnih.gov

Table 2: Compounds Isolated in a Study of Agaricus blazei Murrill

| Compound Name | Class | Reference |

|---|---|---|

| This compound ((17R)-17-methylincisterol) | Sterol | nih.gov, nih.gov |

| Linoleic acid | Fatty Acid | nih.gov, nih.gov |

| 1,1′-oxybis(2,4-di-tert-butylbenzene) | Aromatic Compound | nih.gov, nih.gov |

| Glycerol monolinoleate | Fatty Acid Glyceride | nih.gov, nih.gov |

| (24s)-ergosta-7-en-3-ol | Sterol | nih.gov, nih.gov |

Isolation from Diaporthe species

The genus Diaporthe, belonging to the family Diaporthaceae, encompasses a wide range of endophytic, pathogenic, and saprophytic fungi. mdpi.comnih.gov These fungi are known producers of a vast diversity of secondary metabolites, including polyketides, terpenoids, steroids, and alkaloids. mdpi.comnih.govarabjchem.org

Within this genus, this compound has been isolated from an endophytic fungus identified as Diaporthe sp. LG23. nih.gov In the study that reported this isolation, this compound was noted as having no significant bioactivity. nih.gov The genus Diaporthe is a well-regarded source of bioactive compounds, with hundreds of metabolites identified from both terrestrial and marine species. semanticscholar.org

Isolation from Aspergillus species (Terrestrial and Marine-Derived)

The genus Aspergillus, like Penicillium, is in the family Aspergillaceae and is widely distributed in both terrestrial and marine environments. nih.gov Aspergillus species are exceptionally prolific producers of secondary metabolites, accounting for a significant percentage of all known natural marine fungal products. nih.govnih.gov The metabolites include polyketides, sterols, alkaloids, and terpenoids. nih.govresearchgate.netfrontiersin.org

A thorough review of literature concerning secondary metabolites from both terrestrial and marine-derived Aspergillus species did not yield any specific reports of this compound isolation. researchgate.netfrontiersin.orgresearchgate.net While these fungi produce a high diversity of sterols, there appears to be no significant difference in the chemical classes of metabolites produced by their terrestrial and marine strains. researchgate.net This suggests that many marine Aspergillus strains may have originated from land. researchgate.net

Diversity of Fungal Genera Producing this compound

The primary and thus far only documented fungal source of this compound is the genus Lactarius. Specifically, this compound has been isolated from the fungus Lactarius volemus, a species of mushroom commonly known as the "weeping milk cap". tandfonline.comnih.govwikipedia.org This fungus is widely distributed across the Northern Hemisphere. tandfonline.com While Lactarius volemus is the confirmed producer of this compound, further research may reveal other fungal species or genera capable of synthesizing this compound. The chemical analysis of Lactarius volemus has revealed the presence of several unique sterols, with this compound being a key identified molecule. wikipedia.org

Table 1: Fungal Genus Known to Produce this compound

| Fungal Genus | Producing Species |

| Lactarius | Lactarius volemus |

Isolation Methodologies

The isolation of this compound from its natural source involves a multi-step process that includes extraction from the fungal biomass followed by purification using chromatographic techniques.

Extraction Techniques from Fungal Biomass

The initial step in obtaining this compound is the extraction of the compound from the fungal biomass of Lactarius volemus. Generally, the extraction of sterols from fungi involves disrupting the fungal cells to release their contents. asm.org This can be achieved through mechanical means or by chemical methods such as alkaline hydrolysis. asm.org

Solvent extraction is a common method used to isolate sterols and other lipids from fungal material. nih.gov Various organic solvents can be employed for this purpose, with methanol, ethanol, and chloroform (B151607) being frequently used. nih.govfao.org The choice of solvent is critical to ensure the efficient extraction of the target compound. For the isolation of sterols from Lactarius volemus, an ethyl acetate (B1210297) soluble fraction has been utilized. nih.gov This suggests that this compound has a polarity that makes it amenable to extraction with this solvent.

Another important technique in the extraction of sterols is saponification. nih.gov This process involves heating the fungal biomass with an alkali, such as potassium hydroxide (B78521) (KOH) in ethanol, which breaks down steryl esters into free sterols and fatty acids, facilitating their subsequent extraction. asm.orgmdpi.com The abstract of the seminal paper by Kobata et al. (1994) mentions the isolation of this compound from the "neutral fraction" of Lactarius volemus, which is typically obtained after saponification and removal of acidic components. tandfonline.com

Chromatographic Purification Strategies

Following extraction, the crude extract containing this compound and other compounds must undergo purification to isolate the pure substance. Chromatography is the cornerstone of this purification process. springernature.com Various chromatographic techniques are employed based on the different physical and chemical properties of the compounds in the mixture, such as polarity, size, and charge.

For the purification of fungal sterols, a combination of chromatographic methods is often used. These can include:

Column Chromatography: This is a basic and widely used technique for the initial separation of compounds from a crude extract. The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted with a series of solvents of increasing polarity. mdpi.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a separation and to identify the fractions containing the target compound. It can also be used on a preparative scale to purify small amounts of a substance. cerealsgrains.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique used for the final purification of compounds. asm.org It utilizes high pressure to force the solvent through a column with very fine particles, resulting in high-resolution separations. cerealsgrains.org Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the purification of sterols. lipidmaps.org

The structural elucidation of this compound was achieved through spectroscopic methods, which require a highly purified sample, underscoring the importance of these chromatographic purification strategies. tandfonline.comnih.gov

Table 2: General Methodologies for Fungal Sterol Isolation

| Step | Technique | Description |

| Extraction | Solvent Extraction | Use of organic solvents like methanol, ethanol, or ethyl acetate to dissolve and extract lipids, including sterols, from the fungal biomass. |

| Saponification | Treatment with a base (e.g., KOH) to hydrolyze steryl esters into free sterols, facilitating their separation from fatty acids. | |

| Purification | Column Chromatography | Initial separation of the crude extract into fractions based on polarity. |

| Thin-Layer Chromatography (TLC) | Used for monitoring fractions and can be used for small-scale purification. | |

| High-Performance Liquid Chromatography (HPLC) | Final purification step to obtain a highly pure compound. |

Structural Elucidation and Advanced Spectroscopic Characterization of Volemolide

Spectroscopic Techniques for Structural Determination

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. While the specific IR absorption spectrum for volemolide is not widely available in publicly accessible literature, the structural features of the molecule, as determined by other spectroscopic methods, allow for the prediction of its principal IR absorption bands.

Based on its known structure, key functional groups in this compound would produce characteristic signals in an IR spectrum. The presence of a lactone ring, which is a cyclic ester, would result in a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1735-1750 cm⁻¹ for saturated γ-lactones. Additionally, the ether linkage within the furanone ring would exhibit a C-O-C stretching vibration, generally observed in the 1000-1300 cm⁻¹ range. The molecule also contains numerous C-H bonds within its steroidal skeleton, which would lead to characteristic stretching and bending vibrations. C-H stretching vibrations for sp³ hybridized carbons are expected in the 2850-3000 cm⁻¹ region.

Structural Features and Classification

The intricate structure of this compound has been elucidated through comprehensive spectroscopic analysis, revealing a complex and fascinating molecular framework.

Norsterol Skeleton Characteristics

This compound is classified as a norsterol. researchgate.net Norsterols are a class of steroids that lack one or more methyl groups from the standard steroid skeleton. This structural modification distinguishes them from more common steroids and often imparts unique biological properties. The specific pattern of demethylation in the norsterol skeleton of this compound contributes to its novel chemical structure.

Relationship to Ergostane (B1235598) Derivatives

The carbon framework of this compound is closely related to that of ergostane-type steroids. Ergostane derivatives are a widespread group of fungal sterols characterized by a specific side-chain attached to the steroid nucleus. mdpi-res.com this compound can be considered a derivative of ergostane that has undergone significant structural modification, including the loss of several carbon atoms. researchgate.net

Heptanorergostane Structural Motif

A defining feature of this compound is its heptanorergostane skeleton. researchgate.net This signifies that the parent ergostane structure has lost a total of seven carbon atoms. This substantial loss of carbons from the typical C28 ergostane framework results in a highly modified and compact steroidal structure, contributing to the novelty of this compound. The elucidation of this heptanorergostane motif was a key finding in its initial characterization. researchgate.net

Terpene Lactone Classification

This compound is also classified as a terpene lactone. nih.gov Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene (B109036). The structure of this compound incorporates a terpenoid backbone which has been cyclized to include a lactone ring. nih.gov Terpene lactones are known for a wide range of biological activities, and the presence of this functional group in this compound is a significant aspect of its chemical profile. nih.gov

Biosynthetic Pathways and Chemical Derivatization of Volemolide

Proposed Biosynthetic Origins

The carbon skeleton of volemolide strongly suggests a terpenoid origin, likely diverging from the classical sterol biosynthesis pathway. Furthermore, the lactone moiety points towards the involvement of polyketide synthase-like machinery.

Ergosterol (B1671047) is a vital component of fungal cell membranes, and its biosynthesis is a complex process involving numerous enzymatic steps. mdpi.commdpi.com The initial stages of this pathway, which produce key isoprenoid building blocks, are believed to be the starting point for the biosynthesis of many sesquiterpenoids, including what is proposed for this compound. The pathway commences with the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate (B85504) pathway. FPP is a critical branch-point intermediate, serving as the precursor for the synthesis of sterols, dolichols, and a vast array of sesquiterpenoids. It is hypothesized that a dedicated sesquiterpene synthase utilizes FPP to catalyze the formation of a specific carbocation intermediate, which then undergoes a series of cyclizations and rearrangements to form the characteristic tricyclic core of this compound. While the specific enzymes involved in the this compound pathway have not been identified, the initial steps are likely shared with the ergosterol biosynthetic pathway.

A distinctive feature of the this compound structure is the α,β-unsaturated γ-lactone ring. The formation of such moieties in natural products is often attributed to the action of polyketide synthases (PKSs). rsc.orgnih.gov These large, multifunctional enzymes catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain. rsc.orgnih.gov This chain can then undergo various modifications, including reduction, dehydration, and cyclization, to yield a diverse array of structures. In the proposed biosynthesis of this compound, it is plausible that a PKS-like domain or a separate PKS enzyme is responsible for the formation of the lactone ring. This could occur through the extension of a terpenoid intermediate with a two-carbon unit derived from acetyl-CoA or malonyl-CoA, followed by cyclization and oxidation. The integration of terpenoid and polyketide biosynthetic pathways is a known strategy in fungi for the generation of structural diversity.

The biosynthesis of this compound is anticipated to involve a series of enzymatic transformations, starting from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP). The key proposed steps include:

Sesquiterpene Cyclase Activity: A specific sesquiterpene cyclase is hypothesized to catalyze the initial cyclization of FPP, leading to a complex carbocationic intermediate. The precise nature of this cyclase and the resulting carbocation would dictate the final stereochemistry of the this compound core.

Oxidative Modifications: A number of cytochrome P450 monooxygenases are likely involved in the hydroxylation and oxidation of the initial hydrocarbon skeleton. These enzymes are crucial for introducing the functional groups present in the final this compound structure.

Lactone Ring Formation: As mentioned, the formation of the γ-lactone ring is a key step. This could be catalyzed by a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into a carbon-carbon bond adjacent to a ketone, or through a pathway involving a polyketide synthase-like mechanism.

Further research, including gene knockout studies and in vitro enzymatic assays, is required to definitively identify and characterize the enzymes responsible for the biosynthesis of this compound.

Natural Derivatives and Analogues of this compound

The exploration of natural derivatives and analogues of a bioactive compound is crucial for understanding its chemical space and for identifying molecules with potentially improved or novel activities.

To date, detailed information on a wide array of naturally occurring derivatives of this compound remains limited in publicly accessible scientific literature. The focus has primarily been on the parent compound itself. However, it is common for fungal secondary metabolic pathways to produce a suite of related compounds, often referred to as a "metabolic cassette." These congeners typically differ by minor chemical modifications, such as variations in hydroxylation patterns, methylation, or the oxidation state of certain functional groups. The identification and characterization of such natural analogues of this compound would require extensive chemical profiling of the producing fungal strains under various culture conditions.

Comprehensive structure-activity relationship (SAR) studies specifically for natural derivatives of this compound have not been extensively reported. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov Such studies on this compound and its potential natural derivatives would involve systematically evaluating how modifications to different parts of the molecule—such as the tricyclic core, the lactone ring, and the position and stereochemistry of hydroxyl groups—affect its biological targets. The insights gained from SAR studies are invaluable for the rational design of more potent and selective analogues. Given the lack of a significant number of identified natural derivatives, future efforts in this area will likely depend on the semi-synthesis of this compound analogues.

Comprehensive Analysis of this compound: Current Research on Synthesis and Derivatization Remains Undisclosed

Despite significant interest in the diverse field of natural products, a thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of detailed research concerning the chemical synthesis and derivatization of the sesquiterpenoid lactone, this compound. As of the latest available data, there are no published reports detailing the total synthesis, semi-synthetic modifications, or the development of this compound analogues for research purposes.

This compound is classified as a terpene lactone, a class of organic compounds characterized by a prenol lipid structure containing a lactone ring. Specifically, it is a sesquiterpenoid, indicating its origin from three isoprene (B109036) units. While its basic chemical structure and classification are known, the intricate pathways to its artificial synthesis and chemical manipulation have not been documented in the scientific literature found.

This lack of information extends across several key areas of synthetic chemistry:

Total Synthesis: There are no established routes for the complete chemical synthesis of this compound from simple starting materials.

Semi-Synthesis: No studies have been found that describe the modification of a naturally isolated this compound precursor to yield this compound or its derivatives.

Analogue Synthesis: The synthesis of molecules structurally similar to this compound, which could be used to probe its biological activity, has not been reported.

While extensive research exists on the synthesis and modification of other sesquiterpenoid lactones and butenolide-containing compounds, the direct application of these methodologies to this compound remains uninvestigated in the available literature. The unique stereochemistry and functional group arrangement of this compound likely present specific challenges that would require dedicated synthetic strategies.

The absence of such fundamental research significantly limits the exploration of this compound's therapeutic potential and its mechanism of action at a molecular level. Further investigation into the biosynthesis and development of synthetic routes is a critical next step for the scientific community to unlock the potential of this natural compound.

In Vitro Biological Activities and Cellular Mechanisms of Volemolide

Antifungal Activities

Volemolide, a norsterol compound, has been investigated for its potential as an antifungal agent. Studies have evaluated its efficacy against various pathogenic fungi, including dermatophytes and yeasts.

Efficacy against Dermatophytes (e.g., Trichophyton mentagrophytes, Trichophyton rubrum)

Research has demonstrated the activity of this compound against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. In a study evaluating compounds isolated from Agaricus blazei Murrill, this compound was tested against Trichophyton mentagrophytes and Trichophyton rubrum. While other compounds in the study showed more significant inhibition, this compound exhibited an inhibitory rate of over 50% against Trichophyton mentagrophytes. Specific minimum inhibitory concentration (MIC) values from this particular study are not available in the reviewed literature.

Antifungal Activity of this compound against Dermatophytes

| Fungal Species | Activity |

|---|---|

| Trichophyton mentagrophytes | Inhibitory rate > 50% |

Efficacy against Yeasts (e.g., Candida albicans, Cryptococcus neoformans)

The same study that investigated this compound's effect on dermatophytes also assessed its activity against the pathogenic yeasts Candida albicans and Cryptococcus neoformans. These yeasts are known to cause a range of infections, from superficial to systemic and life-threatening. However, the available literature does not provide specific data on the inhibitory activity or MIC values of this compound against these two yeast species.

Proposed Cellular Mechanisms of Antifungal Action (e.g., cell membrane, cell wall integrity)

The precise cellular mechanism of this compound's antifungal action has not been explicitly detailed in the available research. However, based on its chemical structure as a norsterol, a proposed mechanism can be inferred. Sterol-like compounds often exert their antifungal effects by targeting the fungal cell membrane.

Ergosterol (B1671047) is a vital component of the fungal cell membrane, playing a crucial role in maintaining its integrity, fluidity, and the function of membrane-bound enzymes. Many antifungal drugs, such as azoles and polyenes, work by inhibiting ergosterol synthesis or by binding to it, leading to membrane disruption and fungal cell death. It is plausible that this compound, as a sterol derivative, could interfere with the ergosterol biosynthesis pathway or directly interact with the fungal cell membrane, leading to increased permeability and loss of essential cellular components. Another potential target for antifungal agents is the cell wall, a structure essential for protecting the fungus from osmotic stress. Some antifungal compounds disrupt the synthesis of key cell wall components like β-glucan and chitin. It is possible that this compound could also exert its effects by compromising the integrity of the fungal cell wall. Further research is necessary to elucidate the specific molecular targets and mechanisms of this compound's antifungal activity.

Cytotoxic Activities in Cancer Cell Lines

This compound has also been evaluated for its potential as a cytotoxic agent against various cancer cell lines, indicating its possible application in oncology research.

Evaluation in Human Lung Adenocarcinoma Cells (A549)

Studies have shown that this compound exhibits cytotoxic activity against human lung adenocarcinoma cells (A549). Research indicates that this compound has a preferable cytotoxic effect on A549 cells, with a reported half-maximal inhibitory concentration (IC50) of less than 10 μM. This suggests a potent antiproliferative effect on this specific cancer cell line.

Evaluation in Human Hepatocellular Carcinoma Cells (HepG2)

This compound has demonstrated strong antiproliferative effects on human hepatocellular carcinoma cells (HepG2). However, specific IC50 values for this compound against HepG2 cells are not detailed in the currently available scientific literature.

Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| A549 | Human Lung Adenocarcinoma | < 10 μM |

Evaluation in Human Cervical Cancer Cells (HeLa)

No published studies were found that specifically evaluate the cytotoxic or antiproliferative effects of this compound on human cervical cancer (HeLa) cells.

Evaluation in Human Colorectal Carcinoma Cells (HCT116)

There is no available data from scientific literature regarding the evaluation of this compound's activity in human colorectal carcinoma (HCT116) cells.

Evaluation in Other Relevant Cancer Cell Models (e.g., HL-60, MCF-7, SMMC-7721)

No specific data on the cytotoxic effects of a compound identified as this compound against human promyelocytic leukemia (HL-60), human breast adenocarcinoma (MCF-7), or human hepatoma (SMMC-7721) cell lines were found in the public domain. While general studies on plant-derived compounds show activity against these cell lines, none have been explicitly linked to this compound.

Cellular Mechanisms of Cytotoxicity (e.g., apoptosis induction, proliferation inhibition)

The cellular mechanisms of cytotoxicity for this compound, including its potential to induce apoptosis or inhibit cell proliferation, have not been described in the available scientific literature. Mechanistic studies are essential to understand how a compound exerts its effects, but such research on this compound has not been published.

Anti-inflammatory Potential

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (e.g., RAW 264.7 cells)

There are no available studies that investigate the potential of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells. This is a common assay to screen for anti-inflammatory activity, but no results specific to this compound have been reported.

Modulation of Pro-inflammatory Mediators and Signaling Pathways

Information regarding the ability of this compound to modulate pro-inflammatory mediators (such as cytokines and chemokines) or to influence key inflammatory signaling pathways (like NF-κB or MAPKs) is not available in the current body of scientific literature.

Antibacterial Activities

Studies on the antibacterial effects of this compound are limited. However, research on extracts from Lactarius volemus, the natural source of this compound, provides insights into its potential antimicrobial properties. It is important to note that these studies attribute the observed activities to the crude extracts, and the specific contribution of this compound to these effects has not been definitively established.

Extracts of Lactarius volemus have demonstrated antibacterial activity against Gram-positive bacteria. An acetone (B3395972) extract of the mushroom showed a strong inhibitory effect on the biofilm formation of Staphylococcus aureus. researchgate.net Methanolic and ethanolic extracts of various Lactarius species, including L. volemus, have also shown consistent antibacterial activity against Gram-positive bacteria. nih.gov For instance, acetone extracts of Lactarius vellereus exhibited significant inhibition against S. aureus. amazonaws.com While these findings are promising, specific data on the minimum inhibitory concentration (MIC) of pure this compound against these bacteria are not yet available in the reviewed literature.

The antibacterial potential of Lactarius volemus extracts also extends to Gram-negative bacteria. Methanolic extracts of several Lactarius species have shown inhibitory effects against Escherichia coli and Proteus vulgaris. tandfonline.com A comparative study of different Lactarius mushrooms confirmed the antibacterial activity of their extracts against a panel of bacteria, including Gram-negative strains. nih.gov However, as with Gram-positive bacteria, specific studies quantifying the efficacy of isolated this compound against E. coli and Pseudomonas aeruginosa are lacking.

The precise mechanisms through which this compound may exert its antibacterial effects have not been elucidated. Research on other fungal-derived sterols and mushroom extracts suggests various potential mechanisms. These can include disruption of the bacterial cell membrane integrity, interference with essential protein synthesis, or inhibition of biofilm formation. researchgate.net For example, the antibiofilm activity observed with the Lactarius volemus extract against Staphylococcus aureus points towards a mechanism that hinders bacterial adhesion and community development. researchgate.net However, without specific studies on this compound, any proposed mechanism remains speculative.

Metabolic Pathway Interactions

The interaction of this compound with cellular metabolic pathways is another area of growing interest, though specific data remains scarce.

The structural similarity of this compound to other sterols suggests a potential role in lipid metabolism. Sterols are fundamental components of cellular membranes and precursors for various signaling molecules. Polysaccharides from other mushrooms have been shown to modulate lipid metabolism by affecting the expression of key genes like PPAR-α, which is involved in tissue lipolysis and lipoprotein metabolism. nih.gov While it is plausible that this compound could interact with lipid metabolic pathways, direct evidence and detailed studies on its specific role are not yet available in the current scientific literature.

Beyond lipid metabolism, other biochemical pathway modulations by compounds from Lactarius species have been reported. For instance, polysaccharides from Lactarius volemus have been shown to possess immunomodulatory activity in mice. fao.orgnih.gov These polysaccharides were found to increase the proliferation of lymphocytes, suggesting an interaction with immune signaling pathways. fao.org However, the specific effects of this compound on these or other biochemical pathways have not been investigated.

Chemotaxonomic and Ecological Significance of Volemolide

Role in Fungal Chemotaxonomy

Chemotaxonomy, a branch of taxonomy that uses chemical characteristics for classification, relies on the analysis of unique or characteristic metabolites produced by organisms. In fungi, secondary metabolites like sterols can serve as valuable chemotaxonomic markers, aiding in the identification and differentiation of species and genera where morphological characteristics alone may be insufficient or ambiguous. wikipedia.orgalchetron.comnih.govschweizerbart.de

Volemolide was first isolated from the fruit bodies of Lactifluus volemus (formerly Lactarius volemus), a species of fungus in the family Russulaceae. wikipedia.orgalchetron.comjosai.ac.jptandfonline.com Within the context of L. volemus, this compound was described as a "unique sterol molecule" among the sterols identified in its fruit bodies. wikipedia.orgalchetron.com A 2001 study on L. volemus further identified nine other sterols, three of which were previously unknown to science, highlighting the distinctive sterol profile of this species. wikipedia.orgalchetron.com This initial discovery suggested this compound's potential as a species-specific marker for L. volemus, particularly in distinguishing it from closely related species like Lactifluus corrugis, which share overlapping morphological characters. alchetron.com

However, subsequent research has broadened the known distribution of this compound. It has also been reported in Diaporthe sp. LG23, an endophytic fungus isolated from the leaves of Mahonia fortunei, and from Aspergillus blazei Murrill. nih.govresearchgate.netmdpi.com While not strictly exclusive to L. volemus across all fungal taxa, its presence as a unique component within the sterol profile of L. volemus still lends it significance as a characteristic marker for that species in specific chemotaxonomic contexts. The use of chemical profiles, or biotyping, through techniques like mass spectrometry, is an emerging tool for the accurate characterization and differentiation of fungal strains. nih.gov

Table 1: Fungal Species Reported to Produce this compound

| Fungal Species | Original Context of Isolation/Discovery | PubChem CID of this compound |

| Lactifluus volemus | Fruit bodies | 14584691 nih.gov |

| Diaporthe sp. LG23 | Endophytic fungus from Mahonia fortunei leaves | 14584691 nih.gov |

| Aspergillus blazei Murrill | Fungus | 14584691 nih.gov |

| Aspergillus versicolor | Endophytic fungus from marine green alga Codium fragile | 14584691 nih.gov |

The identification of this compound in Lactifluus volemus suggests its potential as a chemotaxonomic indicator within the Lactifluus genus or the broader Russulaceae family. However, its detection in fungi from other genera, such as Diaporthe (Ascomycota) and Aspergillus (Ascomycota), indicates that this compound is not a universal genus-specific marker across the entire fungal kingdom. nih.govresearchgate.netmdpi.com

In fungal chemotaxonomy, the choice of molecular markers for identification can vary significantly between different fungal groups. While the internal transcribed spacer (ITS) region is often considered a universal barcode for fungi, other protein-coding genes like TEF1-α, RPB1, RPB2, β-tubulin, and CaM genes are frequently used as secondary barcodes for species-level identification within specific genera, such as Penicillium, Aspergillus, and Fusarium. schweizerbart.defrontiersin.org Therefore, this compound's role as a genus-specific marker would likely be confined to particular clades or used as part of a broader chemical fingerprint in conjunction with other molecular or chemical data to differentiate genera.

Ecological Functions in Fungal Niches

Fungi are integral components of virtually all ecosystems, performing crucial ecological functions such as decomposition, nutrient cycling, and forming diverse symbiotic relationships with other organisms. earth.orglumenlearning.com Their ability to produce a wide array of secondary metabolites, including compounds like this compound, plays a vital role in mediating these interactions within their niches. mdpi.comnih.govnih.govnih.gov

This compound has been isolated from endophytic fungi, which are microorganisms that colonize the internal tissues of host plants without causing visible disease symptoms. nih.govmdpi.comnih.govresearchgate.net The discovery of this compound from Diaporthe sp. LG23, an endophyte residing in Mahonia fortunei, and from Aspergillus versicolor, an endophyte of the marine green alga Codium fragile, highlights its involvement in these symbiotic relationships. nih.govmdpi.comresearchgate.net

Endophytic fungi and their hosts engage in reciprocal relationships, often involving complex chemical signaling. nih.gov These fungi produce bioactive secondary metabolites that can confer significant benefits to their hosts, including protection against pathogens and herbivores, and promotion of plant growth. mdpi.comnih.govresearchgate.netjmb.or.kr this compound itself has demonstrated antibacterial activity. Studies have shown that this compound, isolated from Diaporthe sp. LG23, was active against gram-negative bacteria, specifically Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govjmb.or.kr Similarly, this compound from Aspergillus versicolor exhibited activity against E. coli and Staphylococcus aureus. researchgate.net This antimicrobial activity suggests a role for this compound in the chemical defense mechanisms employed by endophytic fungi to protect their host organisms from bacterial infections.

Table 2: Antibacterial Activity of this compound from Endophytic Fungi

| Source of this compound | Target Bacteria | Observed Activity/MIC |

| Diaporthe sp. LG23 | Escherichia coli (Gram-negative) | Active (MIC > 10 µg/mL) mdpi.comnih.gov |

| Diaporthe sp. LG23 | Pseudomonas aeruginosa (Gram-negative) | Active (MIC > 10 µg/mL) mdpi.comnih.gov |

| Aspergillus versicolor | Escherichia coli (Gram-negative) | Active researchgate.net |

| Aspergillus versicolor | Staphylococcus aureus (Gram-positive) | Active researchgate.net |

The antibacterial properties of this compound indicate its capacity to influence the composition and dynamics of microbial communities within fungal niches. By inhibiting the growth of certain bacterial species, this compound can contribute to shaping the competitive landscape among microorganisms. mdpi.comnih.govresearchgate.netjmb.or.kr

Advanced Analytical and Computational Methodologies for Volemolide Research

High-Throughput Screening for Volemolide Detection

High-throughput screening (HTS) is a powerful method used in scientific discovery, particularly in drug discovery, and is relevant to chemistry, biology, and materials science. wikipedia.org HTS involves the rapid and automated testing of large libraries of chemical or biological compounds against specific biological targets. labkey.combmglabtech.com This process leverages robotics, liquid handling devices, and sensitive detectors to quickly conduct millions of tests, allowing researchers to identify active compounds that modulate a particular biomolecular pathway. wikipedia.orgevotec.com

While specific instances of HTS for this compound detection are not extensively detailed in the provided search results, the general principles of HTS would apply. If this compound were to be screened for a specific biological activity, HTS would involve preparing this compound samples, establishing an assay suitable for automation, configuring a robotic workstation, and then acquiring and handling the resulting data. bmglabtech.com HTS can significantly accelerate the early stages of discovery by identifying "hits" – compounds that interact with a target in a desired way, such as inhibiting an enzyme or binding to a protein. labkey.com

Metabolomics Approaches for Profiling this compound and Related Compounds

Metabolomics involves the comprehensive analysis of all metabolites within a biological system, providing a snapshot of its physiological state. mdpi.com This approach is crucial for profiling this compound and related compounds, especially when studying its presence in fungi or plants. For instance, this compound has been identified as a terpene lactone metabolite, with a retention time and mass-to-charge ratio (m/z) that can be used for its identification in metabolomic studies. mdpi.comresearchgate.net

In a study comparing the metabolomics of different Dendrobium species, this compound was listed as a detected compound with a retention time of 27.81 minutes and an m/z of 347.2597, corresponding to a terpene lactone. mdpi.comresearchgate.net Such detailed profiling, often performed using techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), allows for the qualitative and quantitative comparison of chemical compositions across different species or conditions. mdpi.comresearchgate.net This helps in understanding the metabolic pathways and the unique chemical fingerprints of organisms.

Table 1: this compound in Metabolomics Profiling

| Compound Name | Retention Time (min) | m/z ([M + H]+) | Compound Type |

| This compound | 27.81 | 347.2597 | Terpene lactone |

| Homodolichosterone | 31.64 | 477.3594 | Steroid |

| Data adapted from a metabolomics study on Dendrobium species. mdpi.comresearchgate.net |

Mass Spectrometry (MS) for Fungal Biotyping and Chemotaxonomy

Mass spectrometry (MS) is a highly sensitive and precise analytical technique used to detect small molecules. mdpi.com It is particularly valuable in fungal biotyping and chemotaxonomy, which involve identifying and classifying micro-fungi based on their chemical profiles. mdpi.comscienceopen.com MS offers a rapid and accurate method for distinguishing microbial taxa by analyzing metabolites or membrane profiles, providing a chemical fingerprint. scienceopen.com

This compound has been reported as a secondary metabolite in Diaporthe sp. LG23, an endophytic fungus. mdpi.comtu-dortmund.de Its detection as a molecular ion with m/z 345 [M − H]− in negative ion mode highlights the utility of MS in identifying specific compounds within complex fungal extracts. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and precision of tandem mass spectrometry. mdpi.comcreative-proteomics.comresearchgate.net This hyphenated technique is widely used for comprehensive profile analysis of complex samples, such as organic extracts from fungal cultures, by separating components before their detection and fragmentation by MS. mdpi.compreprints.org

LC-MS/MS allows for the identification and quantification of specific metabolites and is a preferred approach for analyzing cellular metabolism. nih.gov It can provide detailed information on the chemical composition, including the presence of this compound, and can detect degradation products and post-translational modifications. creative-proteomics.com The ability to obtain full MS and MS/MS spectra in both positive and negative ion modes aids in the identification of various compounds, including those that are better ionized in a specific mode. preprints.org

MS-based fingerprinting utilizes chemical profiles, such as those derived from metabolites or surface molecules, as a unique chemical signature for identification and differentiation of microbial strains. scienceopen.com This approach can be nearly instantaneous and requires minimal sample preparation, offering a significant advantage over traditional methods like DNA sequencing, which can be time-consuming. scienceopen.com

In the context of fungal biotyping, MS-based fingerprinting has proven valuable in differentiating between closely related fungal strains by revealing pronounced differences in their chemical profiles across various culture media and incubation periods. mdpi.com For example, studies have used MS chemical profiles and MS/MS data to distinguish Diaporthe strains, identifying both shared and unique compounds that contribute to their specific fingerprints. mdpi.comresearchgate.net While not explicitly focused on this compound as a differentiating marker, the principle applies: the presence or absence, and the relative abundance of specific secondary metabolites like this compound, could contribute to a strain's unique MS fingerprint, enabling differentiation. mdpi.comnih.govusda.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling encompass theoretical and computational methods used to simulate and understand the behavior of molecules. wikipedia.organu.edu.auresearchgate.net These methods are applied in various fields, including computational biology, drug design, and materials science, to study molecular systems at an atomistic level. wikipedia.org They involve treating atoms as individual units and describing interactions between them using classical mechanics (molecular mechanics) or quantum chemistry approaches. wikipedia.org

Computational tools are increasingly used in rational drug planning, offering high-quality, precise, and cost-effective ways to reproduce the theoretical behavior of molecules in specific environments. researchgate.net They can help in creating structural models of biomolecules, estimating free energies and binding affinities, and evaluating the importance of residues in enzyme catalysis. nih.gov

Conformational analysis is a key aspect of molecular modeling that involves studying the different spatial arrangements (conformers) of a molecule and their relative potential energies. upenn.eduresearchgate.net For a molecule like this compound, understanding its preferred conformations is crucial as they can influence its biological activity and interactions. nih.gov

Energy minimization is a computational procedure where the geometry of a molecule is iteratively altered until its total energy reaches a minimum on the conformational potential energy surface. researchgate.netdrugdesign.org This process aims to find the most stable (lowest energy) conformers. upenn.edudrugdesign.org Various force fields, such as MM2, MM3, and MMFF94, are employed in conformational analysis and searching to evaluate the energies and geometries of conformers. researchgate.net The goal is to identify the global energy minimum conformer, which represents the most stable arrangement. nih.govdrugdesign.org

The minimization process can be time-consuming, requiring thousands of iterations for a single conformer, and may need to be applied multiple times for different generated conformers. drugdesign.org Advanced methods, such as normal-mode-analysis-monitored energy minimization (NEM), are used to generate local minimum conformations and analyze their conformational strain energies, which is useful in virtual screening. plos.org

Ligand-Target Docking Simulations (for mechanistic hypothesis generation)

Ligand-target docking simulations are a fundamental computational technique in molecular modeling and drug discovery. The primary objective of molecular docking is to predict the preferred binding orientation and affinity of a small molecule (ligand), such as this compound, within the active site of a target macromolecule, typically a protein instem.comnih.govfip.org. By simulating the molecular interactions at an atomic level, these simulations provide valuable insights into potential binding modes, binding affinities, and the specific amino acid residues involved in the interaction nih.govfip.org. This information is crucial for generating mechanistic hypotheses about a compound's biological activity.

The process of molecular docking typically involves several steps:

Preparation of Ligand and Target: The three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This includes optimizing their geometries, assigning partial charges, and defining flexible and rigid regions scielo.org.comdpi.commdpi.com.

Docking Algorithm Execution: Computational algorithms search for optimal binding poses of the ligand within the target's binding site. Various algorithms exist, aiming to explore different conformations of the ligand and orientations relative to the target instem.comscielo.org.co.

Scoring Function Application: A scoring function evaluates the strength of the interaction between the ligand and the target for each generated pose, typically expressed as a binding energy or docking score (e.g., in kcal/mol) fip.orgscielo.org.comdpi.com. Lower (more negative) binding energy values generally indicate stronger predicted binding affinities fip.org.

Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between this compound and the target protein's amino acid residues mdpi.commdpi.com.

While specific, detailed published molecular docking studies focusing solely on this compound were not identified in the current search, such simulations would be invaluable for generating hypotheses regarding its observed biological activities. For instance, given reports of this compound exhibiting cytotoxicity against certain cancer cell lines acs.org or weak antibacterial effects researchgate.netacs.org, molecular docking could be employed to:

Identify potential protein targets involved in these biological pathways (e.g., enzymes crucial for cancer cell proliferation or bacterial survival).

Predict the binding affinity of this compound to these targets.

Elucidate the specific amino acid residues in the active site of the target protein that interact with this compound, providing a molecular basis for its hypothesized mechanism of action.

This mechanistic hypothesis generation is a critical step in understanding how this compound might exert its effects, guiding subsequent in vitro and in vivo experimental validation.

In Silico Prediction of Bioactivity and Toxicity (excluding actual toxicity/safety profiles)

In silico prediction of bioactivity and toxicity leverages computational models to forecast the biological effects and potential adverse outcomes of a chemical compound based on its structural characteristics. These predictions, derived from large datasets of known compounds and their activities/toxicities, serve as an early screening tool in research and development instem.commdpi.comnih.gov.

In Silico Prediction of Bioactivity

In silico bioactivity prediction aims to estimate the likelihood of a compound exhibiting a particular biological activity or interacting with specific biological targets. Methodologies often include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity nih.gov.

Prediction of Activity Spectra for Substances (PASS): PASS is a widely used online tool that predicts a compound's probable biological activities based on its structure-activity relationships, comparing it to a training set of over 205,000 compounds and predicting over 7,200 biological activities mdpi.com. Results are typically presented as a probability of being active (Pa) and a probability of being inactive (Pi) mdpi.com.

Molinspiration Cheminformatics: This tool can calculate various molecular properties and bioactivity scores for drug targets, including G-protein coupled receptor ligands, ion channel modulators, kinase inhibitors, and nuclear receptors mdpi.commdpi.com.

For this compound, in silico bioactivity prediction could provide insights into its potential pharmacological actions beyond its reported antifungal or cytotoxic properties. For example, it could predict its probability of acting as an enzyme inhibitor, receptor agonist/antagonist, or ion channel modulator. This allows researchers to explore a broader spectrum of potential applications and prioritize experimental validation for the most promising predicted activities.

Table 1: Illustrative In Silico Bioactivity Prediction Parameters for a Hypothetical Compound

| Bioactivity Class (Target) | Predicted Probability of Activity (Pa) | Bioactivity Score |

| GPCR Ligand | 0.75 | 0.56 |

| Ion Channel Modulator | 0.62 | 0.41 |

| Kinase Inhibitor | 0.88 | 0.72 |

| Nuclear Receptor Ligand | 0.51 | 0.35 |

| Enzyme Inhibitor | 0.79 | 0.68 |

In Silico Prediction of Toxicity (excluding actual toxicity/safety profiles)

In silico toxicity prediction involves using computational methods to forecast potential adverse effects of a compound, thereby aiding in early-stage risk assessment and lead optimization instem.commdpi.com. This approach helps identify structural features that may contribute to toxicity and guides the refinement of chemical structures to minimize liabilities instem.com. Key aspects of in silico toxicity prediction include:

Endpoints Predicted: Common toxicity endpoints predicted include acute oral toxicity, mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity instem.commdpi.commdpi.comnih.govnih.gov.

Methodologies: These predictions often employ QSAR models, machine learning algorithms, and various web-based servers (e.g., ProTox-II, LAZAR, ToxTree) that analyze a compound's chemical structure against databases of known toxic compounds acs.orgnih.govnih.govmdpi.comnih.gov.

Purpose for this compound: For this compound, in silico toxicity prediction would be used to:

Identify potential toxicophores or structural alerts within its molecular structure.

Estimate its acute oral toxicity class.

Predict its likelihood of causing specific organ toxicities or genotoxicity.

Compare its predicted toxicity profile with other known compounds to assess its relative safety landscape.

It is crucial to note that in silico toxicity predictions generate hypotheses about potential adverse effects and are not substitutes for experimental safety assessments nih.gov. They serve as a valuable filter in the early stages of research, helping to prioritize compounds with more favorable predicted toxicity profiles for further investigation.

Table 2: Illustrative In Silico Toxicity Prediction Parameters for a Hypothetical Compound

| Toxicity Endpoint | Predicted Outcome / Class | Probability / Score |

| Acute Oral Toxicity | Class III (Slightly Toxic) | LD50 > 500 mg/kg |

| Mutagenicity | Non-mutagenic | 0.85 (Negative) |

| Carcinogenicity | Non-carcinogenic | 0.92 (Negative) |

| Hepatotoxicity | Low Risk | 0.15 (Positive) |

| Cardiotoxicity | Low Risk | 0.10 (Positive) |

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

Volemolide, as a norsterol, is a derivative of common fungal sterols like ergosterol (B1671047) wikipedia.org. While some insights into general sterol biosynthesis exist, such as the involvement of trans,trans-farnesyl pyrophosphate and isopentenyl-diphosphate delta isomerase in the initiation of rubber synthesis in Lactarius volemus, the specific enzymatic steps and genes responsible for the unique norsterol structure of this compound remain largely unknown wikipedia.org. Reports suggest that compounds from Diaporthe species, including this compound, may possess a polyketide skeleton, hinting at a potential polyketide or mixed biosynthetic pathway mdpi.com. Future research should aim to:

Identify and characterize the complete gene clusters involved in this compound biosynthesis across its diverse fungal producers. This could involve genomic sequencing, transcriptomics, and metabolomics approaches.

Isolate and biochemically characterize the novel enzymes responsible for tailoring reactions that lead to this compound's distinct norsterol structure, particularly those involved in the modification of the sterol backbone and side chain.

Investigate the regulatory mechanisms controlling this compound production in its natural hosts, which could inform strategies for enhanced biosynthesis in engineered systems.

Targeted Chemical Synthesis of Bioactive Analogues

The known chemical structure of this compound (C22H34O3) provides a foundation for synthetic efforts nih.govmdpi-res.comnih.govmdpi.com. While natural product isolation can be challenging due to low yields and complex purification, targeted chemical synthesis offers a route to overcome these limitations and enable structural modifications frontiersin.org. Research in this area should focus on:

Developing efficient and scalable synthetic routes for this compound.

Designing and synthesizing a library of this compound analogues with modifications aimed at improving potency, selectivity, and pharmacokinetic properties, particularly for its observed antifungal and cytotoxic activities.

Exploring structure-activity relationships (SAR) to identify key pharmacophores responsible for its biological effects. This involves systematically altering specific parts of the molecule and evaluating the impact on activity.

Investigation of Novel Cellular Targets and Signaling Pathways

Preliminary studies indicate this compound's antifungal and cytotoxic properties, as well as its association with lipid metabolism and inhibition of nitric oxide production mdpi-res.commdpi.comnih.govresearchgate.netresearchgate.netmdpi.com. To translate these observations into therapeutic strategies, a deeper understanding of its molecular targets and mechanisms of action is required. Future research should prioritize:

Antifungal Mechanisms: Given its norsterol nature, investigating this compound's interaction with fungal cell membranes and its potential to inhibit ergosterol synthesis, a common target for antifungal agents, is critical mdpi.commdpi.com. Other potential targets could include cell wall synthesis or other vital cellular processes in fungi mdpi.com.

Anticancer Mechanisms: For its cytotoxic activity, research should explore this compound's ability to induce apoptosis, inhibit tumor cell proliferation, migration, and invasion, or modulate immune responses researchgate.netmdpi.com. Specific pathways like the cell death receptor pathway, mitochondria-mediated apoptosis via reactive oxygen species (ROS) generation, the perforin-granzyme apoptotic route, or the p53 pathway warrant investigation mdpi.com.

Anti-inflammatory Mechanisms: Further studies are needed to delineate how this compound inhibits nitric oxide production and its broader impact on inflammatory signaling pathways researchgate.net.

Lipid Metabolism: The reported association with the lipid metabolism pathway suggests potential targets within this cascade that could be explored for therapeutic intervention foodb.ca.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Current in vitro studies have demonstrated this compound's biological activities mdpi-res.commdpi.comnih.govresearchgate.netresearchgate.netmdpi.com. To bridge the gap between initial cellular observations and in vivo relevance, the development and utilization of more sophisticated models are essential nih.govqima-lifesciences.combiobide.com. This includes:

Advanced In Vitro Models: Moving beyond traditional 2D cell cultures to 3D cell cultures, co-culture systems, and organoids that better mimic the physiological environment and cellular interactions of target tissues (e.g., fungal biofilms, tumor spheroids, or reconstructed human tissues) nih.govqima-lifesciences.comresearchgate.net. These models can provide more accurate insights into drug efficacy and toxicity.

Ex Vivo Models: Employing ex vivo models, which involve maintaining tissues or organs outside the living organism while preserving their native architecture and cellular connections, can offer more physiologically relevant data than isolated cell cultures nih.govqima-lifesciences.combiobide.comresearchgate.netwikipedia.org. Examples include isolated perfused organs (e.g., liver, lung) for studying metabolism and distribution, or tissue explants (e.g., skin, tumor biopsies) for evaluating localized effects and mechanisms nih.govqima-lifesciences.comresearchgate.net. These models are crucial for understanding how this compound interacts within a more complex biological context before in vivo studies.

Here's a conceptual table illustrating the progression of models for this compound research:

| Model Type | Description | Advantages | Limitations | Application in this compound Research |

| 2D Cell Culture (In Vitro) | Isolated cells grown in a monolayer on a flat surface. | High-throughput, cost-effective, controlled environment. | Oversimplified, lacks physiological complexity, limited cell-cell/cell-ECM interactions. | Initial screening for cytotoxicity, antifungal activity, basic signaling pathway studies. |

| 3D Cell Culture / Organoids (In Vitro) | Cells grown in a three-dimensional structure, mimicking tissue architecture. | Better physiological relevance, more complex cell interactions, recapitulates tissue-specific functions. | More complex to establish, lower throughput than 2D. | Detailed studies on tumor spheroid penetration, antifungal activity in biofilms, cellular differentiation. |

| Ex Vivo Tissue/Organ Models | Tissues or organs extracted from an organism and maintained in a controlled environment. | Preserves native tissue architecture, cell-cell connections, and some metabolic processes; more physiologically relevant than in vitro. | Limited viability, absence of systemic integration, post-mortem changes. | Studying tissue-specific effects (e.g., anti-inflammatory in skin explants), drug distribution within a tissue, mechanistic studies in a more intact biological context. |

Exploration of Synergistic Effects with Other Bioactive Compounds

The complex nature of fungal infections and cancer often necessitates combination therapies to enhance efficacy and mitigate resistance. Research has already suggested the importance of elucidating synergistic effects of compounds isolated from Agaricus blazei, including this compound mdpi-res.comnih.govresearchgate.net. Future studies should investigate:

Combination with Conventional Drugs: Evaluating this compound in combination with established antifungal agents (e.g., azoles, echinocandins) or anticancer drugs to identify synergistic or additive effects. This could lead to lower effective doses and reduced side effects of existing treatments.

Combination with Other Natural Products: Exploring synergistic interactions between this compound and other bioactive compounds from natural sources, especially those with complementary mechanisms of action.

Mechanism of Synergy: Delving into the molecular mechanisms underlying any observed synergistic effects, such as enhanced membrane disruption, multi-target inhibition, or modulation of drug resistance pathways.

Potential for Sustainable Production via Fermentation Engineering or Synthetic Biology

As a natural product of fungal origin, this compound's production can be optimized through biotechnological approaches, offering a sustainable alternative to traditional extraction or chemical synthesis, which can be costly and yield-limited frontiersin.organtheia.bio. Future research should focus on:

Strain Improvement: Employing classical strain improvement methods and modern genetic engineering techniques to enhance this compound production in its natural fungal hosts or in heterologous microbial chassis (e.g., Saccharomyces cerevisiae, Escherichia coli) frontiersin.organtheia.bionih.govnih.gov. This involves optimizing metabolic pathways, overexpressing key biosynthetic genes, and minimizing competing pathways frontiersin.org.

Fermentation Optimization: Developing and optimizing fermentation processes at various scales by precisely controlling parameters such as temperature, pH, aeration, and nutrient availability to maximize this compound yield and purity antheia.bio.

Synthetic Biology Approaches: Utilizing synthetic biology tools to design and construct novel biosynthetic pathways or re-engineer existing ones for more efficient and cost-effective this compound production frontiersin.organtheia.bionih.govnih.gov. This could involve modular assembly of enzymes, gene editing, and computational modeling to predict optimal metabolic fluxes.

Bioreactor Design and Process Intensification: Exploring advanced bioreactor designs and process intensification strategies to achieve high-density cultures and improve volumetric productivity.

Q & A

Q. What are the criteria for including this compound data in supplementary materials vs. main text?

- Guidelines : Include full synthetic protocols, spectral data, and dose-response curves in supplementary files. In the main text, summarize key findings (e.g., IC₅₀ values, mechanistic insights) and reference supplementary tables/figures numerically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.